2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid
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Overview
Description
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is an organic compound that features a thiazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Comparison: 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the trifluoromethyl group .
Properties
Molecular Formula |
C8H8F3NO2S |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C8H8F3NO2S/c1-7(2,6(13)14)4-3-12-5(15-4)8(9,10)11/h3H,1-2H3,(H,13,14) |
InChI Key |
STWSWCWVZPDQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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